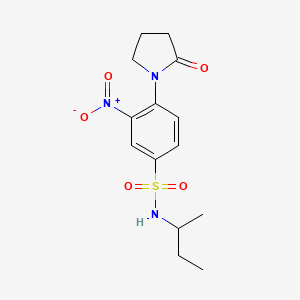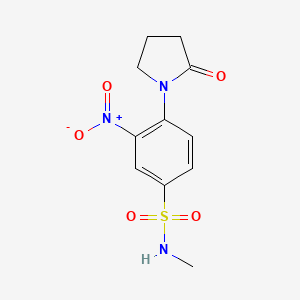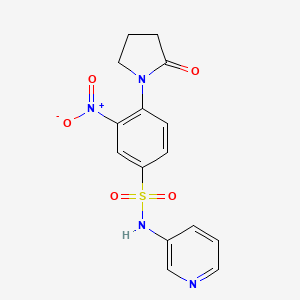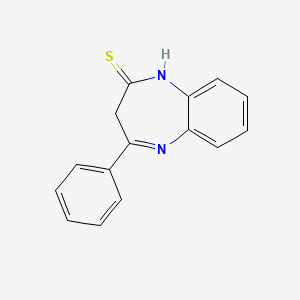
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione
Descripción general
Descripción
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione, also known as CBX, is a benzoxazole derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies as an anti-inflammatory, anticancer, and antiviral agent.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have antiviral activity against herpes simplex virus and dengue virus. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable research tool. This compound has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
Direcciones Futuras
There are several future directions for 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione research. One area of interest is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results as an anti-inflammatory agent in preclinical studies, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. This compound has also shown potential as an anticancer agent, inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has shown antiviral activity against herpes simplex virus and dengue virus.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(5-chloro-2-sulfanylidene-1,3-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-3-1-8(2-4-9)13(18)17-11-7-10(16)5-6-12(11)19-14(17)20/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRVUZQNPDQPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C=CC(=C3)Cl)OC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}-2-pyrrolidinone](/img/structure/B3822514.png)



![N-{[(2-hydroxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3822543.png)

![4-[5-(4-iodophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B3822551.png)

![ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(4-morpholinyl)propoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3822560.png)
![8-cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3822566.png)

![3-{[bis(2-hydroxyethyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822585.png)
![[(6-bromo-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B3822587.png)